molecular formula C10H9I B14639388 (4-Iodobuta-2,3-dien-2-yl)benzene CAS No. 52741-31-8

(4-Iodobuta-2,3-dien-2-yl)benzene

Cat. No.: B14639388
CAS No.: 52741-31-8
M. Wt: 256.08 g/mol
InChI Key: TXEVOTPCQXHYAH-UHFFFAOYSA-N
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Description

(4-Iodobuta-2,3-dien-2-yl)benzene is a halogen-substituted allene featuring a conjugated buta-2,3-dienyl system with an iodine atom at the 4-position and a phenyl group at the 2-position. Its structure enables unique electronic and steric properties due to iodine's large atomic radius (1.39 Å) and polarizability. The compound is synthesized via Cu(I)-catalyzed rearrangement of terminal alkynes under mild conditions, a method widely employed for preparing 1,2-dienes .

Properties

CAS No.

52741-31-8

Molecular Formula

C10H9I

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C10H9I/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8H,1H3

InChI Key

TXEVOTPCQXHYAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CI)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodobuta-2,3-dien-2-yl)benzene typically involves the coupling of a benzene derivative with a suitable iodobutadiene precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, oxidized or reduced forms of the original compound, and coupled products with other organic molecules.

Mechanism of Action

The mechanism of action for (4-Iodobuta-2,3-dien-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Electronic Properties

The iodine atom in (4-Iodobuta-2,3-dien-2-yl)benzene distinguishes it from halogenated analogues. Key comparisons include:

Table 1: Structural Comparison

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Features
This compound I C₁₀H₉I 256.09 Large iodine atom, extended conjugation
1-(4-Chlorobuta-2,3-dien-2-yl)benzene (2b) Cl C₁₀H₉Cl 164.63 Smaller halogen, higher electronegativity
P5H10 (tetrachloro-nitroaniline derivative) Cl (×4), NO₂ C₁₂H₁₀Cl₄N₂O₂ 366.03 Polyhalogenated, nitro-aniline substituents
  • Iodine vs. Chlorine: The C-I bond (2.09 Å) is longer and weaker than C-Cl (1.79 Å), increasing steric bulk and reducing thermal stability. Iodine’s lower electronegativity (2.66 vs.
  • Polyhalogenated Analogues : Compounds like P5H10 exhibit reduced conjugation due to electron-withdrawing nitro and tetrachloro groups, contrasting with the iodine derivative’s simpler electronic profile .

Table 3: Antibacterial Activity

Compound Name Activity Against E. coli/S. aureus Notes
This compound Not reported Potential activity inferred from analogues
1-(4-Chlorobuta-2,3-dien-2-yl)benzene (2b) Moderate inhibition Likely due to halogen-mediated membrane disruption
Compound 2f (unsubstituted derivative) High inhibition Superior activity attributed to minimal steric hindrance
  • Chlorine’s moderate activity suggests iodine’s larger size could enhance lipid membrane interaction but may reduce bioavailability due to steric effects.
  • The nitro-aniline derivative P5H10 lacks reported bioactivity, possibly due to reduced cell penetration from its complex substituents .

Physicochemical Properties

  • Solubility : Iodine’s lipophilicity may increase solubility in organic solvents compared to chlorine derivatives.
  • Stability : The weaker C-I bond predisposes the compound to photolytic or thermal degradation, unlike more stable C-Cl bonds .

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